4-Nitrophenyl methanesulfonate
Overview
Description
4-Nitrophenyl methanesulfonate is a chemical compound with the empirical formula C7H7NNaO5S . It is often used in laboratory settings and is sold by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to a methanesulfonate group . The compound has a molecular weight of 239.18 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the catalytic reduction of 4-nitrophenol, a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Structural and Spectroscopic Studies : The structure of 4-Nitrophenyl methanesulfonate complexes with organic bases like triazabicyclo[4.4.0]dec-5-ene (TBD) has been studied extensively. These studies reveal details about proton transfer and ion pair formation, as well as insights into hydrogen bonding dynamics (Binkowska et al., 2001).
Structural Analysis via X-ray and Spectroscopic Methods : Investigations into the molecular structure of this compound derivatives provide insights into their conformation and acidic properties. This includes the analysis of sterical hindrances and comparison with analogous compounds (Binkowska et al., 2009).
Ab Initio Prediction of Structure and Energetics : Advanced computational methods have been used to predict the structure and energetics of this compound complexes in various solvents, enhancing our understanding of their potential in different chemical environments (Binkowska et al., 2008).
Study of Carbanion Derivatives Formation : Research has explored the formation of carbanion derivatives of this compound in reactions with organic bases. This includes examining the effects of different solvents and temperature conditions (Binkowska & Jarczewski, 2008).
Proton Abstraction Kinetics : Kinetic studies have been conducted to understand the proton abstraction properties of this compound when induced by various organic bases. This research is crucial for understanding reaction mechanisms and rates (Jarczewski & Binkowska, 2001).
Electrochemical Reduction Studies : The electrochemical behavior of derivatives of this compound has been studied, providing insights into their reactivity and potential applications in electrochemistry (Pilard et al., 2001).
Molecular Structure and Complex Formation : Investigations into the molecular structure of this compound and its response in forming complexes with strong organic bases have revealed important aspects of its intermolecular interactions (Binkowska et al., 2009).
Aromatization of 1,4-Dihydropyridines : Research has demonstrated the utility of methanesulfonic acid derivatives, like this compound, in the oxidation of 1,4-dihydropyridines to pyridine derivatives, highlighting its potential in organic synthesis (Niknam et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(4-nitrophenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGSHSHUKFELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310764 | |
Record name | 4-Nitrophenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20455-07-6 | |
Record name | Methanesulfonic acid, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20455-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020455076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC231598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid, 4-nitrophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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